A Technical Guide to the Spectral Analysis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate
A Technical Guide to the Spectral Analysis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals
Methyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure" in drug discovery, this molecule serves as a crucial building block for the synthesis of novel therapeutic agents targeting a wide array of diseases.[1][2][3][4] Its unique electronic and structural properties also make it a candidate for applications in functional materials, such as organic light-emitting diodes (OLEDs).[5]
This technical guide provides a comprehensive analysis of the spectral data of methyl imidazo[1,2-a]pyridine-2-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in research and development settings.
Chemical Structure and Physicochemical Properties
The foundational structure of methyl imidazo[1,2-a]pyridine-2-carboxylate consists of a fused imidazole and pyridine ring system, with a methyl carboxylate group at the 2-position.[6] This arrangement results in a planar, aromatic system with a molecular formula of C₉H₈N₂O₂ and a molar mass of approximately 176.17 g/mol .[6] The compound is typically a solid at room temperature and exhibits limited solubility in water but is soluble in common polar organic solvents like dimethyl sulfoxide (DMSO).[5]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molar Mass | 176.17 g/mol | [6] |
| Appearance | Typically a solid | [6] |
| Solubility | Low in water; Soluble in polar organic solvents like DMSO | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl imidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate is expected to exhibit distinct signals for the aromatic protons on the fused ring system and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the aromatic ring currents.
Based on data from closely related analogs, the following proton assignments can be predicted:
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Imidazo[1,2-a]pyridine ring protons: The protons on the pyridine ring typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The proton on the imidazole ring (H-3) is expected to be a singlet and may appear at a distinct chemical shift. For instance, in a similar derivative, the imidazole proton signal was observed as a singlet at 8.23 ppm.
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Methyl ester protons: The three protons of the methyl group of the ester will appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 3.8-4.0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of methyl imidazo[1,2-a]pyridine-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate will show distinct signals for each of the nine carbon atoms.
Predicted chemical shifts based on the general knowledge of imidazo[1,2-a]pyridine systems are as follows:
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Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.
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Aromatic Carbons: The carbons of the fused aromatic rings will resonate in the region of δ 110-150 ppm. The carbons directly attached to nitrogen atoms will have characteristic chemical shifts.
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Methyl Carbon: The methyl carbon of the ester group will appear as an upfield signal, typically around δ 50-55 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
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Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: General workflow for NMR spectral data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate will show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Expected Characteristic Absorption Bands:
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[5]
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C-O Stretch: The C-O single bond stretching of the ester group will likely show a band in the 1250-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
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C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will appear in the 1450-1650 cm⁻¹ region.[5]
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C-N Stretch: The C-N stretching vibrations of the heterocyclic rings are expected in the 1300-1350 cm⁻¹ range.[5]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
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Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For methyl imidazo[1,2-a]pyridine-2-carboxylate, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (176.17).
Expected Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the parent molecule. The fragmentation of the imidazo[1,2-a]pyridine ring itself can also lead to characteristic fragment ions. The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 177.0659.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument, which is a soft ionization technique suitable for polar and thermally labile molecules.
-
Data Acquisition: Infuse the sample solution into the ESI source. The mass spectrum is then recorded, showing the m/z values of the resulting ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: A plausible mass spectrometry fragmentation pathway for methyl imidazo[1,2-a]pyridine-2-carboxylate.
Conclusion
The spectral characterization of methyl imidazo[1,2-a]pyridine-2-carboxylate through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted spectral features and standardized experimental protocols, serves as a valuable resource for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science. Accurate spectral analysis is a cornerstone of scientific integrity, ensuring the identity and purity of this important heterocyclic compound in various applications.
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